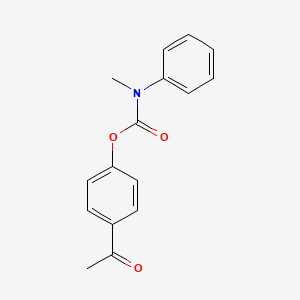![molecular formula C18H12ClNO4S B4022075 4-(4-chlorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-3-thiophenecarboxylic acid](/img/structure/B4022075.png)
4-(4-chlorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-3-thiophenecarboxylic acid
Description
Synthesis Analysis
The synthesis of compounds related to 4-(4-chlorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-3-thiophenecarboxylic acid involves multi-step organic reactions. A notable example in the synthesis of related compounds includes the Gewald reaction, which is utilized in the synthesis of thiophene derivatives by reacting ketones with elemental sulfur and an activated methylene compound. This method was employed in preparing 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, demonstrating the versatility and effectiveness of this synthesis route in generating thiophene-based compounds (Arora et al., 2013).
Molecular Structure Analysis
The molecular structure of related furyl and thiophene compounds has been explored through various analytical techniques. X-ray crystallography, for instance, has provided insights into the crystalline structure of related compounds, revealing the spatial arrangement of atoms within the molecule and enabling a deeper understanding of its chemical behavior and reactivity (Zhang et al., 1996).
Chemical Reactions and Properties
Compounds featuring furyl and thiophene rings participate in various chemical reactions, highlighting their reactivity and potential for chemical modification. For example, reactions involving furyl-acrylic acids and their derivatives with nitromethane under potassium fluoride catalysis have been studied, showing regioselective formation of nitropropanoic acids, indicative of the reactive nature of these compounds (Pevzner, 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and applications. The physical characterization often involves differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing data on the thermal stability and phase transitions of the compounds (Raval et al., 2002).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, define the scope of applications for these compounds. For example, their reactivity with various reagents, such as phosphorus oxychloride and sodium azide, has been explored to synthesize a wide range of derivatives, demonstrating their versatility and potential in synthetic chemistry (Pevzner & Ponyaev, 2017).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4S/c19-12-5-3-11(4-6-12)14-10-25-17(16(14)18(22)23)20-15(21)8-7-13-2-1-9-24-13/h1-10H,(H,20,21)(H,22,23)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGGCCOPWFGFCC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]thiophene-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(allylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4021997.png)
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4022005.png)
![2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4022012.png)
![3-methyl-1-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperidine](/img/structure/B4022019.png)
![1-[(4-methoxyphenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4022021.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4022032.png)
![N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4022044.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4022054.png)
![N-isopropyl-2-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B4022068.png)
![N-cyclohexyl-2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4022076.png)

![methyl 5-(4-ethylphenyl)-1-(3-methyl-1-adamantyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4022105.png)
![N-(4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4022107.png)